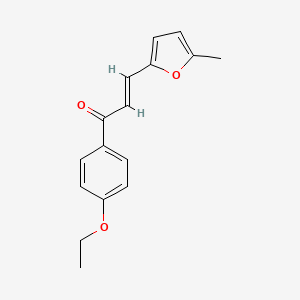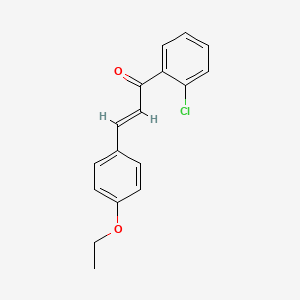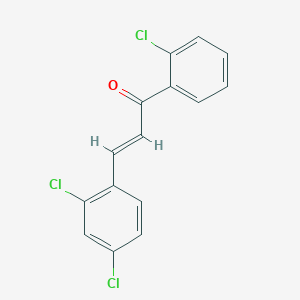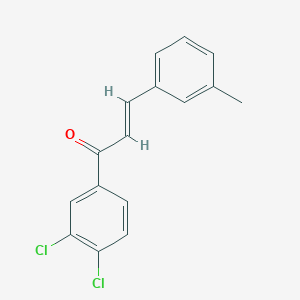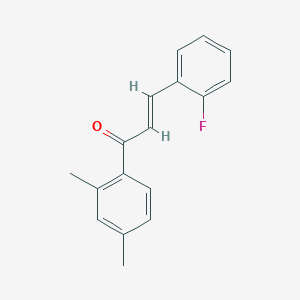
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as DMPEP, is a synthetic compound that has been used in a variety of scientific research applications. It is an important compound in the field of organic chemistry due to its versatile reactivity and its ability to interact with other molecules. DMPEP has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant.
Aplicaciones Científicas De Investigación
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. It has been used to study the effects of oxidative stress, and has been used in research to study the effects of inflammation. It has also been used to study the effects of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to act as an enzyme inhibitor by binding to and inhibiting the activity of certain enzymes. It is also believed to act as a receptor agonist, meaning it can activate certain receptors in the body. Additionally, it is believed to act as an antioxidant, meaning it can scavenge free radicals and reduce oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. It has also been studied for its ability to reduce inflammation and oxidative stress. Additionally, it has been studied for its potential to treat cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its ability to bind to and inhibit certain enzymes. This makes it an ideal compound for studying the effects of enzymes on biological systems. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using this compound in lab experiments. It is not completely water-soluble, and it can be difficult to purify. Additionally, it is not very stable at high temperatures.
Direcciones Futuras
There are a number of potential future directions for research involving (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. These include further research into its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. Additionally, further research could be done to study its potential to treat cancer and other diseases. Additionally, further research could be done to study the effects of this compound on inflammation and oxidative stress. Finally, further research could be done to study the effects of this compound on other biological systems.
Métodos De Síntesis
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is synthesized through a reaction between 2,4-dimethylphenol and 4-ethoxyphenylprop-2-en-1-one. This reaction is catalyzed by an acid catalyst and is typically done in a solvent such as ethanol or methanol. The reaction is typically done at a temperature of 100-150°C, and the product is then purified by distillation.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-17-9-6-16(7-10-17)8-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVHCVHSLEKGL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


